molecular formula C14H19FN4O2 B2523763 N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920160-75-4

N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2523763
CAS No.: 920160-75-4
M. Wt: 294.33
InChI Key: BBARBIPNELGAEU-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic compound characterized by the presence of a fluorinated aromatic ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 3-fluoro-4-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and piperazine moiety contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
  • N1-(3-bromo-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
  • N1-(3-fluoro-4-methylphenyl)-N2-(4-ethylpiperazin-1-yl)oxalamide

Uniqueness

N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2/c1-10-3-4-11(9-12(10)15)16-13(20)14(21)17-19-7-5-18(2)6-8-19/h3-4,9H,5-8H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBARBIPNELGAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN2CCN(CC2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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